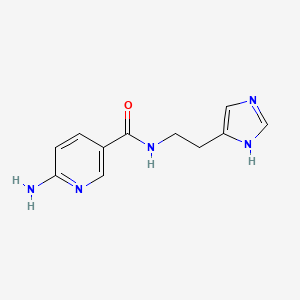
N-(2-(1H-imidazol-5-yl)ethyl)-6-aminonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide is a compound that features both an imidazole ring and a nicotinamide moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the nicotinamide moiety is a derivative of nicotinic acid (vitamin B3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The nicotinamide moiety can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Nicotinamide: A form of vitamin B3 with a similar structure.
Imidazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide is unique due to its combination of an imidazole ring and a nicotinamide moiety. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
827587-99-5 |
|---|---|
Molekularformel |
C11H13N5O |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
6-amino-N-[2-(1H-imidazol-5-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N5O/c12-10-2-1-8(5-15-10)11(17)14-4-3-9-6-13-7-16-9/h1-2,5-7H,3-4H2,(H2,12,15)(H,13,16)(H,14,17) |
InChI-Schlüssel |
VFNHKPVVQUZYKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)NCCC2=CN=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


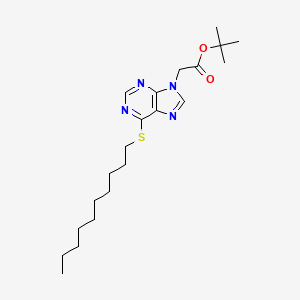
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)

![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
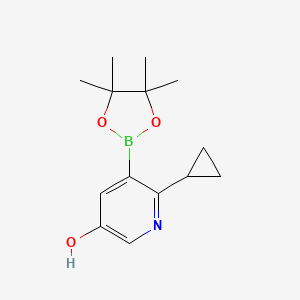

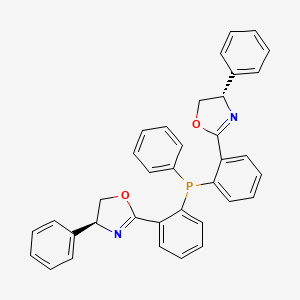
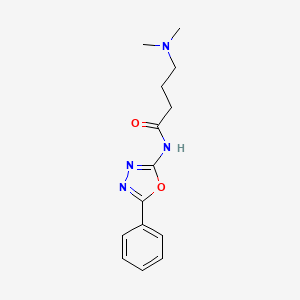
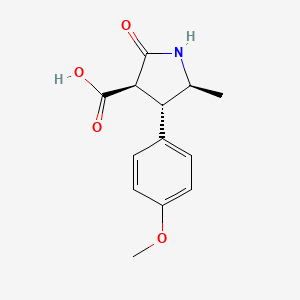
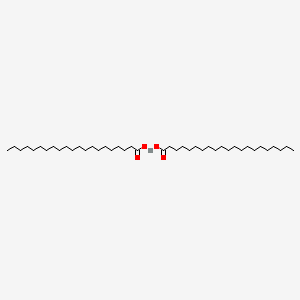
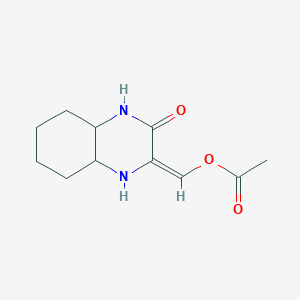
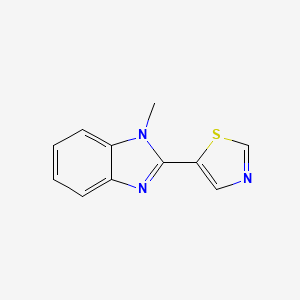
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)

